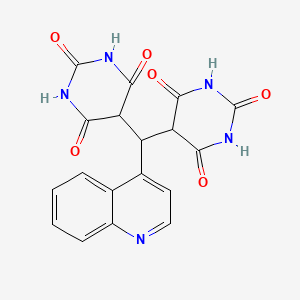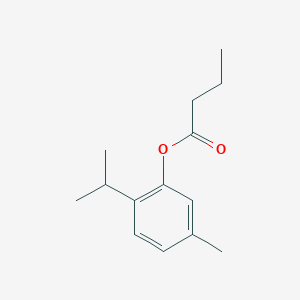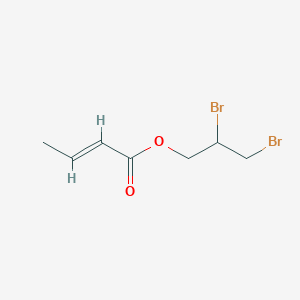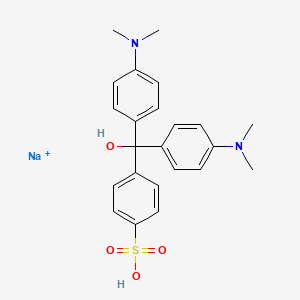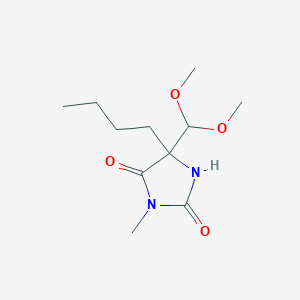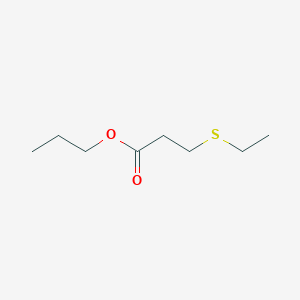
Propyl 3-ethylsulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-ethylsulfanylpropanoate is an ester compound characterized by the presence of a propyl group attached to the oxygen atom of the ester functional group, and an ethylsulfanyl group attached to the third carbon of the propanoate chain. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propyl 3-ethylsulfanylpropanoate can be synthesized through the esterification reaction between 3-ethylsulfanylpropanoic acid and propanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of a strong acid catalyst and elevated temperatures helps to increase the reaction rate and yield .
Types of Reactions:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid such as hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: 3-ethylsulfanylpropanoic acid and propanol.
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
Propyl 3-ethylsulfanylpropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor
Mecanismo De Acción
The mechanism of action of propyl 3-ethylsulfanylpropanoate involves its hydrolysis in biological systems to release 3-ethylsulfanylpropanoic acid and propanol. The ester linkage is susceptible to enzymatic cleavage by esterases, leading to the release of the active components. The ethylsulfanyl group can interact with various molecular targets, potentially affecting cellular pathways .
Comparación Con Compuestos Similares
Ethyl propanoate: Similar ester structure but lacks the ethylsulfanyl group.
Propyl butanoate: Similar ester structure with a longer carbon chain but no sulfur-containing group.
Methyl 3-ethylsulfanylpropanoate: Similar structure but with a methyl group instead of a propyl group
Uniqueness: Propyl 3-ethylsulfanylpropanoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This sulfur-containing group can undergo specific reactions, such as oxidation, that are not possible with simple alkyl esters .
Propiedades
Número CAS |
5402-69-7 |
|---|---|
Fórmula molecular |
C8H16O2S |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
propyl 3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-3-6-10-8(9)5-7-11-4-2/h3-7H2,1-2H3 |
Clave InChI |
IDFKQOMCLOEQBB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CCSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
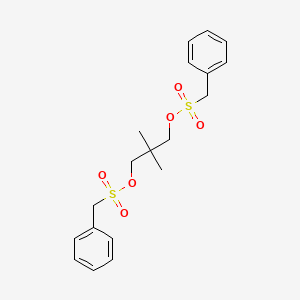
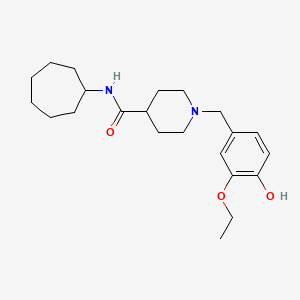
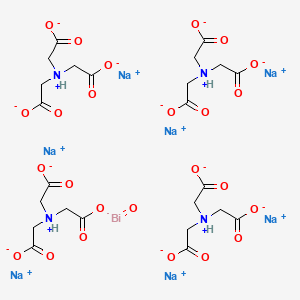
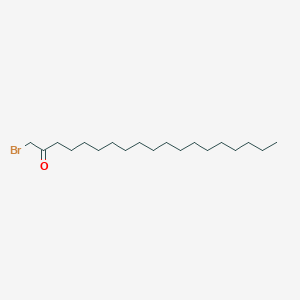
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)
